3-(Chloromethyl)-5-nitropyridine
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Overview
Description
3-(Chloromethyl)-5-nitropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) and a nitro group (-NO2) attached to a pyridine ring. The molecular formula of this compound is C6H5ClN2O2. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-nitropyridine can be achieved through several methods. One common method involves the chloromethylation of 5-nitropyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substituted Pyridine Derivatives: Formed through nucleophilic substitution reactions.
Amino Pyridine Derivatives: Formed through reduction of the nitro group.
Oxidized Pyridine Derivatives: Formed through oxidation reactions.
Scientific Research Applications
3-(Chloromethyl)-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-nitropyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes . This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine: Similar in structure but contains a pyrrolo ring instead of a pyridine ring.
3-(Chloromethyl)-benzoyl derivatives: Similar in structure but contains a benzoyl group instead of a nitro group.
3-(Chloromethyl)-1,2,4-triazolin-5-one: Contains a triazolinone ring instead of a pyridine ring.
Uniqueness
3-(Chloromethyl)-5-nitropyridine is unique due to the presence of both a chloromethyl and a nitro group on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H5ClN2O2 |
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Molecular Weight |
172.57 g/mol |
IUPAC Name |
3-(chloromethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c7-2-5-1-6(9(10)11)4-8-3-5/h1,3-4H,2H2 |
InChI Key |
DWJVIXUTKIWGTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])CCl |
Origin of Product |
United States |
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